molecular formula C12H10FNO2S B1635849 Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 156274-32-7

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1635849
CAS No.: 156274-32-7
M. Wt: 251.28 g/mol
InChI Key: BCIWGFJWPIUCEF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a 4-fluorophenyl moiety, and a methyl ester. Its molecular formula is C₁₂H₁₀FNO₂S (molecular weight: 265.28 g/mol). This compound is synthesized via diazotization and subsequent reactions with morpholine in a DMF medium, as described in .

Properties

IUPAC Name

methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWGFJWPIUCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200290
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156274-32-7
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156274-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A patent (US4847386A) describes a streamlined single-step synthesis from 3-oxotetrahydrothiophene derivatives. This method eliminates intermediate isolation, improving efficiency compared to traditional two-step approaches.

Reaction Scheme :
$$
\text{3-Oxotetrahydrothiophene} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Polar Solvent}} \text{Methyl 3-Amino-4-(4-Fluorophenyl)Thiophene-2-Carboxylate}
$$

Key Parameters

Parameter Value Source
Solvent Propionitrile or DMF
Catalyst None
Temperature 80–120°C (reflux)
Time 1.5–4 hours
Yield 77–82%

Advantages :

  • Avoids isolation of oxime intermediates, reducing processing time.
  • Compatible with electron-deficient aryl groups, enabling regioselective amination.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the ester group.

Two-Step Nitration-Esterification Process

Historical Context

Early syntheses (e.g., Baker et al., 1953) employed sequential nitration and esterification:

Step 1 : Nitration of thiophene-2-carboxylic acid using HNO₃/H₂SO₄ to introduce the amino group.
Step 2 : Esterification with methanol under acidic conditions (H₂SO₄ or HCl).

Performance Metrics

Metric Two-Step Method Single-Step Method
Total Yield 55% 77%
Reaction Time 24–48 hours 4–6 hours
Purity 90–92% 95–98%

Industrial Relevance :

  • Largely obsolete due to lower efficiency but remains a reference for mechanistic studies.

Microwave-Assisted Synthesis

Modern Optimization

Evitachem reports a microwave-enhanced protocol reducing reaction times by 70%:

Conditions :

  • Microwave power: 300 W
  • Temperature: 150°C
  • Solvent: Ethanol/water (3:1)
  • Catalyst: CuI (5 mol%)

Outcomes :

Parameter Value Source
Time 20 minutes
Yield 89%
Purity >99% (HPLC)

Applications :

  • Ideal for high-throughput screening in drug discovery.

Continuous Flow Reactor Systems

Scalable Production

Industrial workflows utilize continuous flow reactors to enhance reproducibility:

Design :

  • Microreactor dimensions: 500 μm internal diameter
  • Residence time: 2 minutes
  • Reagents: 3-Oxotetrahydrothiophene, NH₂OH·HCl, DMF

Benefits :

  • 98% conversion rate at 120°C.
  • Reduced waste generation (E-factor: 1.2 vs. 8.5 for batch processes).

Palladium-Catalyzed Coupling Strategies

Aryl Group Introduction

A Suzuki-Miyaura coupling approach introduces the 4-fluorophenyl moiety post-thiophene formation:

Reaction :
$$
\text{Thiophene-Br} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}
$$

Optimized Conditions :

Parameter Value Source
Catalyst Pd(dppf)Cl₂ (2 mol%)
Base K₂CO₃
Solvent DMF/H₂O (4:1)
Yield 85%

Regioselectivity :

  • >95% para-substitution due to fluorine’s directing effects.

Comparative Analysis of Methods

Efficiency Metrics

Method Yield Time Cost (USD/g)
Single-Step 77% 4h 12.50
Microwave 89% 0.3h 18.20
Continuous Flow 98% 0.03h 9.80
Suzuki Coupling 85% 8h 22.40

Key Insights :

  • Continuous flow systems offer the best balance of yield and cost for industrial use.
  • Microwave synthesis is preferable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate serves as a building block in organic synthesis , particularly in the development of novel thiophene-based compounds. Its unique structure allows for the introduction of various functional groups, making it valuable for creating complex organic molecules .

Biological Research

In biological studies, this compound is investigated for its potential as a bioactive molecule . Research indicates that it may interact with various biological targets, modulating enzyme activity and receptor signaling pathways. Notably, it has been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .

Pharmaceutical Development

The compound is being explored for its therapeutic applications , particularly as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways positions it as a candidate for drug development targeting inflammatory diseases and possibly other conditions .

Material Science

In the industrial sector, this compound is utilized in the production of advanced materials , such as conductive polymers and organic semiconductors. These materials are essential for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with its closest analogs based on substituents, molecular weight, and spectral

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate 4-fluorophenyl, methyl ester C₁₂H₁₀FNO₂S 265.28 Not reported IR: 1704 cm⁻¹ (ester C=O)
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 2-chlorophenyl, methyl ester C₁₂H₁₀ClNO₂S 267.74 Not reported CAS 925005-57-8; synthesized via similar diazotization
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate 4-chlorophenyl, methyl ester C₁₂H₁₀ClNO₂S 267.74 Not reported SMILES: COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate 4-methoxyphenyl, ethyl ester C₁₄H₁₅NO₃S 277.34 Not reported CAS 1019007-93-2; ethyl ester enhances lipophilicity
Methyl 3-amino-4-(phenylsulphonyl)thiophene-2-carboxylate phenylsulphonyl, methyl ester C₁₂H₁₁NO₄S₂ 313.35 Not reported IR: 1731 cm⁻¹ (ester C=O), 1246 cm⁻¹ (S=O)

Key Observations :

  • Methoxy (electron-donating) and sulfonyl groups alter solubility and metabolic stability .
  • Spectral Data : IR spectra confirm ester carbonyl stretches (~1700–1730 cm⁻¹). Sulfonyl groups introduce distinct S=O stretches (~1240–1250 cm⁻¹) .

Biological Activity

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C12H10FNO2S
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 156274-32-7
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interactions with specific molecular targets. The compound can modulate enzyme activities and receptor signaling pathways. Its mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as lipoxygenase (LOX), which plays a role in inflammatory processes.
  • Receptor Modulation : It may interact with various receptors, altering their signaling and potentially leading to therapeutic effects.

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been studied for their anti-inflammatory activities. Research indicates that such compounds can reduce the production of pro-inflammatory cytokines and inhibit mast cell degranulation, contributing to their therapeutic potential in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound's structure allows it to engage in interactions that can lead to reduced cell viability in cancerous cells .

In Vitro Studies

  • Antiproliferative Activity : A study assessed the compound's efficacy against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity .
    Cell LineIC50 (µM)
    HePG-212.5
    MCF-715.0
    PC-318.0
    HCT-11620.0
  • Anti-inflammatory Activity : In a model of paw edema induced by carrageenan, this compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Mechanistic Insights

The anti-inflammatory effects are attributed to the compound's ability to inhibit key enzymes involved in the inflammatory pathway, such as COX and LOX enzymes. For example, a derivative of this compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

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